Aniline phosphate

Übersicht

Beschreibung

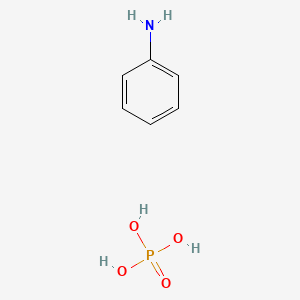

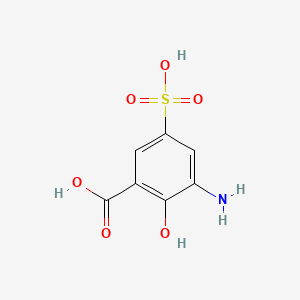

Aniline phosphate is a compound with the molecular formula C6H10NO4P . It is a compound that consists of aniline and phosphoric acid . Aniline is a weak base and is a precursor to many industrial chemicals .

Synthesis Analysis

Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .Molecular Structure Analysis

The molecular weight of Aniline phosphate is 191.12 g/mol . The InChI representation of the molecule isInChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4) . Chemical Reactions Analysis

Aniline compounds are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 .Physical And Chemical Properties Analysis

Aniline phosphate has a molecular weight of 191.12 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of Aniline phosphate is 191.03474480 g/mol . The topological polar surface area is 104 Ų .Wissenschaftliche Forschungsanwendungen

Self-Healing Anti-Corrosion of Carbon Steel

Scientific Field

Materials Science and Engineering Summary of Application: Aniline phosphate is used in the creation of Polyaniline/α-Zirconium Phosphate Composites for achieving self-healing anti-corrosion of carbon steel . Methods of Application: Polyaniline/α-zirconium phosphate composites were constructed through in situ oxidation polymerization. Repair agents were added in the form of doped acids . Results: The Polyaniline/α-zirconium phosphate coating (with phytic ion) shows an excellent self-healing anti-corrosive effect, due to the large spatial structure and abundant chelating groups of the precipitation inhibitor .

Electrochemical Detection of Phosphate

Scientific Field

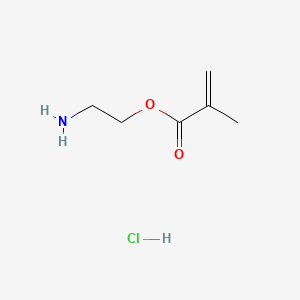

Chemistry Summary of Application: Aniline phosphate is used in the fabrication of Polyaniline Ni-Complex Catalytic Electrode by Plasma Deposition for Electrochemical Detection of Phosphate through Glucose Redox Reaction as Mediator . Methods of Application: A precursory solution was prepared by combining NiCl2 and 3-aminobenzoic acid in a mixed solution of methanol (MeOH) and water, and adding aniline as a conductive polymeric precursor for increasing the electron transfer potential . Results: The prepared catalytic electrode could be used as the electrochemical sensor for phosphate in actual water .

Activation of Peroxydisulfate

Scientific Field

Environmental Science Summary of Application: Aniline phosphate is used in the activation of peroxydisulfate for pollutant degradation . Methods of Application: Not specified. Results: The reaction system, SO4•−, ·OH, and 1 O2 were responsible for the aniline degradation and ·OH was the primary one .

Nucleophilic Catalysis

Scientific Field

Organic Chemistry Summary of Application: Aniline and three p-aniline derivatives are used as nucleophilic catalysts for acylhydrazone formation in a polar, aprotic solvent, CD3CN . Methods of Application: Not specified. Results: Kinetic studies by NMR spectroscopy provided the relative rates for each of the two reactions occurring in the catalytic process, with support from quantum mechanical calculations .

Preparation and Application of Polyaniline Based Thermoset Blends and Composites

Scientific Field

Polymer Science Summary of Application: Aniline phosphate is used in the preparation of polyaniline based thermoset blends and composites. These blends and composites have a unique combination of mechanical properties, the processability of conventional polymers, and the electrical property of conducting polymers . Methods of Application: The process involves forming a blend and composite of polyaniline (PANI) with insulating polymers. The enhanced electro-mechanical properties of the blends and composites depend on the uniform dispersion of the PANI particle in the polymer matrix . Results: The developed PANI based thermoset system with multifunctional ternary composites has potential applications such as flame-retardant materials, lightning damage suppression, metal ion removal, anticorrosive coating, electromagnetic shielding, conductive adhesives, and sensing materials .

Electrochemical Oxidation and Reduction of Glucose

Scientific Field

Electrochemistry Summary of Application: Aniline phosphate is used in the fabrication of a Ni-modified catalytic electrode for the electrochemical oxidation and reduction of glucose . Methods of Application: A precursory solution was prepared by combining NiCl2 and 3-aminobenzoic acid in a mixed solution of methanol (MeOH) and water, and adding aniline as a conductive polymeric precursor for increasing the electron transfer potential . Results: The prepared Ni-modified catalytic electrode could be used as the electrochemical sensor for phosphate in actual water .

Safety And Hazards

Zukünftige Richtungen

Aniline compounds are precursors for many high-value commercial products, so finding versatile ways to make anilines from abundant chemicals is of great interest . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 , indicating their importance in the pharmaceutical industry.

Eigenschaften

IUPAC Name |

aniline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZCSWFKVAHBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121220-43-7, 17843-02-6, 62-53-3 (Parent) | |

| Record name | Benzenamine, homopolymer, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121220-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17843-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7068053 | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aniline phosphate | |

CAS RN |

37832-42-1, 71411-65-9 | |

| Record name | Monobasic aniline orthophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71411-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anilinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)